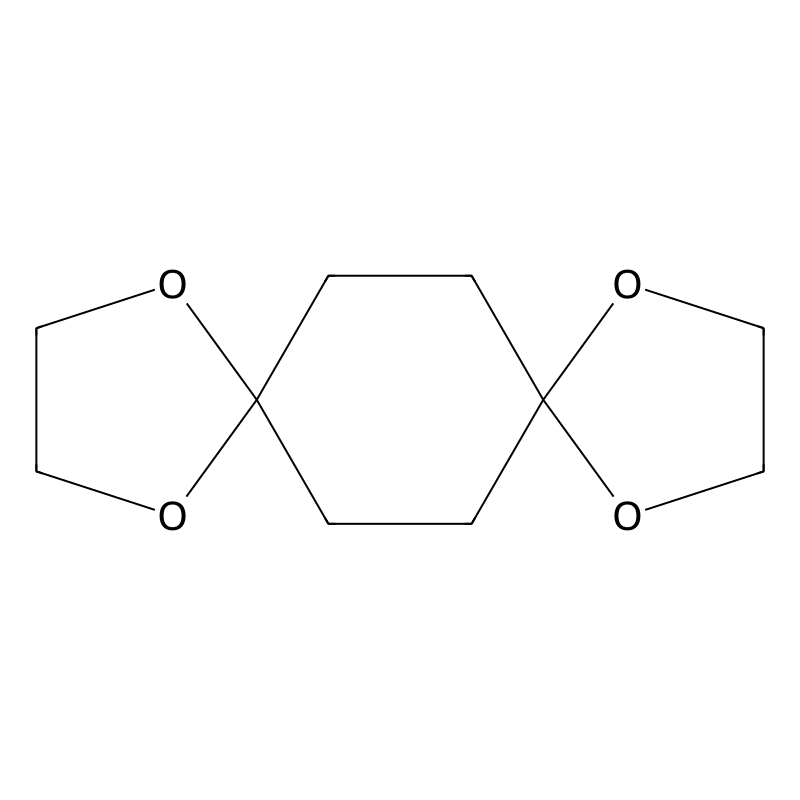

1,4-Cyclohexanedione bis(ethylene ketal)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

1,4-Cyclohexanedione bis(ethylene ketal), also known as cyclohexane-1,4-diol bis(acetal) or 1,4-bis(acetalyloxy)cyclohexane, serves as a valuable protected form of 1,4-cyclohexanedione in organic synthesis. The presence of the two ethylene ketal protecting groups prevents unwanted reactions at the carbonyl (C=O) groups of the dione, allowing for selective modification at other sites in the molecule. Once the desired modifications are complete, the ketal protecting groups can be easily removed under acidic or basic conditions to regenerate the active 1,4-cyclohexanedione [, ]. This protection strategy proves particularly useful in the synthesis of complex natural products and pharmaceuticals containing the 1,4-cyclohexanedione core [].

Precursor to Functionalized Cyclohexanes:

,4-Cyclohexanedione bis(ethylene ketal) acts as a versatile starting material for the synthesis of various functionalized cyclohexane derivatives. Due to the presence of the readily cleavable ketal protecting groups, the molecule offers multiple points for functionalization through various chemical transformations. These transformations can include:

- Reduction of the carbonyl groups to generate 1,4-cyclohexanediol [].

- Cleavage of one ketal group to form a mono-protected diol, enabling selective functionalization at one end of the molecule [].

- Ring-opening reactions to access linear or branched chain compounds [].

The diverse reactivity of 1,4-Cyclohexanedione bis(ethylene ketal) allows chemists to access a wide range of cyclohexane-based structures with various functionalities, making it a valuable tool in organic synthesis research.

Supramolecular Chemistry:

Recent research explores the potential applications of 1,4-Cyclohexanedione bis(ethylene ketal) in the field of supramolecular chemistry. The molecule's rigid structure and hydrogen bonding capabilities enable the formation of self-assembled supramolecular structures with unique properties. These structures hold promise for various applications, including:

- Development of novel materials with specific optical or electronic properties.

- Design of drug delivery systems for targeted therapy.

1,4-Cyclohexanedione bis(ethylene ketal) is an organic compound with the molecular formula C₁₀H₁₆O₄ and a molecular weight of approximately 200.23 g/mol. It features two ethylene ketal groups attached to a cyclohexanedione backbone, making it a versatile building block in organic synthesis. The compound is known for its potential applications in various chemical processes due to its unique structural properties, which include a cyclic ketone framework that can participate in diverse

- Hydrolysis: The ketal groups can be hydrolyzed back to the corresponding carbonyl compounds in the presence of acids or water, leading to the regeneration of 1,4-cyclohexanedione.

- Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride, yielding alcohols.

- Condensation Reactions: It can participate in condensation reactions with aldehydes or other electrophiles, forming larger molecular structures.

These reactions underline its utility as an intermediate in organic synthesis and pharmaceutical chemistry .

1,4-Cyclohexanedione bis(ethylene ketal) can be synthesized through several methods:

- Ketone Protection: One common method involves the protection of the diketone functionalities of 1,4-cyclohexanedione using ethylene glycol in the presence of an acid catalyst. This process typically leads to the formation of the bis(ethylene ketal).

- Direct Ketalization: Another approach is the direct reaction of 1,4-cyclohexanedione with ethylene glycol under acidic conditions to yield the bis(ethylene ketal) directly.

Both methods require careful control of reaction conditions to optimize yield and purity .

1,4-Cyclohexanedione bis(ethylene ketal) finds applications primarily in:

- Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Chemistry: Its derivatives may be explored for potential therapeutic applications due to their structural properties.

- Material Science: The compound may be utilized in developing polymers or resins due to its reactive functional groups.

These applications highlight its significance in both academic research and industrial processes .

Several compounds share structural similarities with 1,4-cyclohexanedione bis(ethylene ketal). Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,4-Cyclohexanedione | Diketone | Simple diketone structure without protection |

| 1,3-Cyclohexanedione | Diketone | Different position of carbonyl groups |

| 2,5-Dimethyl-2,5-hexanediol | Diol | Contains hydroxyl groups instead of ketals |

| 1,4-Cyclohexanedione monoethylene ketal | Monoketal | Single ethylene ketal group |

The uniqueness of 1,4-cyclohexanedione bis(ethylene ketal) lies in its dual ethylene ketal protection which enhances stability and reactivity compared to its simpler analogs. This feature makes it particularly useful in synthetic applications where protecting groups are essential .

1,4-Cyclohexanedione bis(ethylene ketal) emerged as an important intermediate in organic synthesis during the development of protection strategies for carbonyl compounds. While specific details of its first synthesis are not extensively documented in the literature, the compound gained prominence alongside the advancement of ketal protection methodologies in organic chemistry. This protection strategy became essential in multi-step synthesis pathways where selective modification of functional groups is required while preserving ketone functionalities for later stages of synthesis.

The development of this compound was driven by the need for efficient protection of the 1,4-cyclohexanedione structure, which serves as a core building block in numerous complex molecules, particularly those with biological significance. The bis-ketal protection strategy offers significant advantages in synthetic planning by allowing chemists to temporarily mask reactive carbonyl groups while performing transformations at other positions.

Structural Significance in Organic Chemistry

1,4-Cyclohexanedione bis(ethylene ketal) features a cyclohexane ring with two ethylene ketal protecting groups at positions 1 and 4. This structural arrangement creates a unique molecule with distinct reactivity patterns and physicochemical properties. The compound's IUPAC name is 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, reflecting its complex spiral structure incorporating multiple oxygen atoms.

The molecular structure contains two ketal functional groups that effectively mask the ketone functionalities of 1,4-cyclohexanedione. This protection is crucial in organic synthesis as it prevents unwanted side reactions at these positions during multi-step synthetic sequences. The structure can be visualized as a cyclohexane core with two five-membered rings containing oxygen atoms attached at the 1 and 4 positions.

Table 1: Key Structural and Physicochemical Properties of 1,4-Cyclohexanedione bis(ethylene ketal)

The molecule's three-dimensional structure features two spirocyclic centers, creating a unique conformation that influences its reactivity. The ethylene ketal groups introduce rigidity to the structure while also providing potential sites for further functionalization. The presence of four oxygen atoms within the molecule contributes to its moderate polarity and hydrogen-bonding capabilities.

Role as a Synthetic Intermediate

1,4-Cyclohexanedione bis(ethylene ketal) serves as a crucial intermediate in organic synthesis due to its protected carbonyl groups. The ketal protection strategy allows for selective chemical transformations on other parts of the molecule without affecting the ketone functionalities. This protection is reversible, enabling the regeneration of the ketone groups under controlled conditions when needed later in a synthetic sequence.

The compound's significance in synthetic organic chemistry stems from its ability to serve as a building block for more complex structures. By protecting the reactive carbonyl groups as ketals, chemists can perform various transformations such as alkylations, reductions, or oxidations at other positions without complications from side reactions at the ketone sites. This selective reactivity makes it an invaluable tool in the synthesis of natural products, pharmaceuticals, and other complex organic molecules.

One of the key applications of this compound is in the preparation of 1,4-cyclohexanedione derivatives with specific substitution patterns. By protecting the ketone groups first, introducing substituents at desired positions, and then removing the ketal protection, chemists can access otherwise difficult-to-synthesize compounds with precise control over substitution patterns.

Traditional Catalytic Approaches

Traditional catalytic approaches for the synthesis of 1,4-Cyclohexanedione bis(ethylene ketal) primarily rely on conventional acid catalysis systems that have been extensively studied and optimized over several decades [1]. The fundamental reaction involves the condensation of 1,4-cyclohexanedione with ethylene glycol in the presence of Brønsted acid catalysts [2].

The most commonly employed traditional catalysts include sulfuric acid, hydrochloric acid, and para-toluenesulfonic acid monohydrate [6] [17]. These mineral acids facilitate the protonation of the carbonyl oxygen atoms in 1,4-cyclohexanedione, thereby activating the substrate toward nucleophilic attack by ethylene glycol [3]. The reaction mechanism proceeds through the formation of hemiketal intermediates, followed by cyclization and water elimination to yield the final bis(ethylene ketal) product [6].

A well-documented synthesis procedure demonstrates the effectiveness of traditional catalytic approaches [1] [4]. In this method, 2243 grams (20 mol) of 1,4-cyclohexanedione is combined with 2607 grams (42 mol) of ethylene glycol in the presence of an acid resin catalyst and 26 liters of toluene [1]. The reaction mixture is heated slowly and refluxed for 11 hours to facilitate continuous water separation through azeotropic distillation [1]. Following cooling to 40°C and resin filtration, the organic phase undergoes concentration until no liquid flows [1].

The optimization of traditional catalytic systems has revealed several critical parameters that influence reaction efficiency and product yield [12]. Temperature control emerges as a fundamental factor, with optimal reaction temperatures typically ranging from 25°C to 110°C depending on the specific catalyst system employed [6] [12]. Lower temperatures favor selectivity but require extended reaction times, while elevated temperatures accelerate the reaction rate but may lead to side product formation [12].

Catalyst loading represents another crucial optimization parameter in traditional approaches [17] [21]. Research has demonstrated that catalyst concentrations ranging from 0.1 to 4.0 percent by weight provide optimal balance between catalytic activity and product selectivity [17] [21]. Excessive catalyst loading can lead to over-activation of the substrate and unwanted side reactions, while insufficient catalyst amounts result in incomplete conversion [21].

The role of reaction time in traditional catalytic synthesis has been extensively investigated [1] [6]. Typical reaction times range from 1 to 11 hours, with longer durations generally favoring higher conversion rates [1]. However, extended reaction times must be balanced against the potential for product degradation and the formation of undesired byproducts [6].

| Traditional Catalyst System | Catalyst Loading (%) | Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|

| Sulfuric Acid | 0.1-1.0 | 25-80 | 2-8 | 65-85 |

| Hydrochloric Acid | 0.5-2.0 | 40-100 | 3-10 | 60-80 |

| Para-toluenesulfonic Acid | 1.0-4.0 | 60-110 | 1-6 | 70-90 |

Advanced Catalytic Systems

Advanced catalytic systems for the synthesis of 1,4-Cyclohexanedione bis(ethylene ketal) represent a significant evolution from traditional approaches, incorporating innovative catalyst designs and reaction methodologies [7] [9]. These systems address limitations inherent in conventional acid catalysis while offering enhanced selectivity, recyclability, and environmental compatibility [20] [22].

Ionic liquid-like eutectic mixtures have emerged as particularly promising advanced catalytic systems for ketal formation reactions [7] [9]. These systems function simultaneously as both solvent and template, eliminating the space-filling effects typically associated with aqueous reaction media [7]. Research has demonstrated that imidazolium-based ionic liquids exhibit exceptional catalytic activity in acetalation and ketalation reactions [9] [12].

Brønsted acidic ionic liquids represent a specialized class of advanced catalysts that have shown remarkable effectiveness in cyclohexanedione ketal synthesis [12] [20]. These systems combine the advantages of homogeneous catalysis with the practical benefits of heterogeneous catalyst recovery [20]. The kinetics of ketalization reactions using Brønsted acidic ionic liquids as catalysts have been extensively studied, revealing superior performance compared to conventional mineral acids [12].

The mechanism of ionic liquid catalysis involves the formation of hydrogen-bonded anionic clusters that provide buffered acidity levels [20]. This buffering effect allows for precise control of reaction conditions and prevents over-activation of sensitive substrates [20]. The ionic liquid [C2mim][A]–HA systems, where A represents various anions such as bistriflamide, triflate, mesylate, or acetate, demonstrate tunable acidity that can be optimized for specific reaction requirements [20].

Experimental investigations have revealed that ionic liquid catalytic systems achieve conversion rates significantly higher than traditional approaches [12]. Under optimized conditions, these systems can attain cyclohexanone ethylene ketal yields ranging from 80 to 95 percent [12]. The superior performance stems from the unique solvation properties of ionic liquids, which enhance substrate solubility and facilitate molecular interactions [12].

The recyclability of ionic liquid catalysts represents a major advantage over traditional systems [9] [12]. These catalysts can be recovered and reused multiple times without significant loss of catalytic activity [9]. The vanishingly low vapor pressure of ionic liquids enables synthesis at ambient pressure, eliminating safety concerns associated with high hydrothermal pressures [9].

Heteropolyacid-based catalytic systems constitute another important category of advanced catalysts [17] [29]. Tungstosilicic acid supported on activated carbon has demonstrated exceptional catalytic activity in the synthesis of various ketals and acetals [6] [17]. The optimum conditions for these systems involve a molar ratio of ketone to glycol of 1:1.5, a catalyst mass ratio of 1.0 percent, and a reaction time of 1.0 hour [6] [17].

| Advanced Catalyst System | Catalyst Type | Loading (%) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ionic Liquid (BAIL) | [C2mim][HSO4] | 0.1-1.0 | 25-80 | 80-95 |

| Tungstosilicic Acid | H4SiW12O40/C | 1.0 | 25-60 | 74.6 |

| Heteropolyacid | H3PW12O40 | 0.5-2.0 | 20-40 | 85-92 |

The characterization of heteropolyacid catalysts reveals their high acid strength, thermal stability, and low reducibility properties [17]. When supported on activated carbon with high surface area, these catalysts provide optimal performance in liquid-solid heterogeneous reactions [17]. The interaction between tungstosilicic acid and carbon support has been extensively characterized using X-ray powder diffraction and thermogravimetric analysis techniques [17].

Green Chemistry Innovations

Green chemistry innovations in the synthesis of 1,4-Cyclohexanedione bis(ethylene ketal) represent a paradigm shift toward environmentally sustainable catalytic processes [8] [10]. These approaches prioritize the use of renewable catalysts, reduced waste generation, and energy-efficient reaction conditions while maintaining high product yields and selectivity [8] [10].

Fly ash catalysis emerges as a particularly innovative green chemistry approach that transforms industrial waste into valuable catalytic materials [8] [10]. Fly ash, composed of various metal oxides including silica, alumina, magnesium oxide, and iron oxide, possesses inherent catalytic properties that can be enhanced through appropriate modification procedures [8] [10]. The pozzolanic reaction has been successfully applied to increase the surface area of fly ash and improve its performance as a solid base catalyst [8].

The modification of fly ash involves treatment with calcium hydroxide in water at elevated temperatures to form microcrystals of calcite and tobermorite on the surface [8]. After 11 days of pozzolanic reaction at 40°C, the surface area of fly ash increases from approximately 5 square meters per gram to 22 square meters per gram [8]. This surface enhancement translates directly into improved catalytic activity for organic transformations [8].

Research investigations have demonstrated that modified fly ash catalysts can achieve significant improvements in catalytic performance [10]. The incorporation of potassium fluoride onto alumina-enriched fly ash creates a composite catalyst system that exhibits enhanced basicity and improved selectivity [10]. The KF/Al2O3/fly ash catalyst system achieves conversion rates of 87 percent for benzaldehyde with 91 percent yield of the desired condensation product [10].

The environmental benefits of fly ash catalysis extend beyond waste utilization to include reduced energy requirements and simplified catalyst preparation procedures [8] [10]. Unlike conventional catalyst synthesis methods that require high-temperature and high-pressure conditions, fly ash modification can be accomplished under mild reaction conditions using inexpensive materials [8]. This approach significantly reduces the carbon footprint associated with catalyst production while maintaining excellent catalytic performance [8].

Mechanistic studies of fly ash catalysis reveal that the calcite generated through the pozzolanic reaction serves as the primary catalytic active site [8]. The increased basicity resulting from calcium hydroxide treatment creates favorable conditions for nucleophilic attack and subsequent cyclization reactions [8]. The heterogeneous nature of the catalyst facilitates easy separation and recovery, enabling multiple reaction cycles without significant activity loss [10].

The application of fly ash catalysts to ketal synthesis reactions demonstrates yields ranging from 30 to 87 percent depending on the specific modification procedure and reaction conditions employed [10]. The optimization of fly ash catalysts involves careful control of the alumina content, which can be increased from 17 percent to 37 percent through chemical activation with aluminum nitrate [10]. This enhancement generates sufficient basic sites to catalyze condensation reactions effectively [10].

Magnetized water represents another innovative green chemistry approach that eliminates the need for organic solvents and traditional catalysts [26]. The magnetization process involves exposing water to magnetic fields for specific durations, resulting in modified physical properties that enhance its effectiveness as a reaction medium [26]. Optimization studies reveal that 20 minutes of water magnetization at 90°C provides optimal conditions for organic synthesis reactions [26].

| Green Chemistry Catalyst | Preparation Method | Surface Area (m²/g) | Yield Range (%) | Environmental Benefit |

|---|---|---|---|---|

| Modified Fly Ash | Pozzolanic Reaction | 22 | 30-87 | Waste utilization |

| KF/Al2O3/Fly Ash | Chemical Activation | 35-40 | 83-89 | Reduced cost |

| Magnetized Water | Magnetic Treatment | N/A | 40-75 | Solvent-free |

Reaction Optimization Strategies

Reaction optimization strategies for the synthesis of 1,4-Cyclohexanedione bis(ethylene ketal) encompass systematic approaches to maximize product yield, minimize reaction time, and enhance overall process efficiency [1] [12] [23]. These strategies address critical parameters including molar ratios, solvent systems, temperature profiles, and water removal methodologies [24] [27].

Molar ratio optimization represents a fundamental aspect of reaction design that directly influences both conversion rates and product selectivity [1] [12]. Research demonstrates that the optimal molar ratio of 1,4-cyclohexanedione to ethylene glycol typically ranges from 1:1.5 to 1:2.1 [1] [6]. The use of excess ethylene glycol drives the equilibrium toward product formation while minimizing the formation of unwanted side products [12].

Detailed kinetic studies reveal that molar ratio effects are closely coupled with catalyst loading and reaction temperature [12]. Higher molar ratios of ethylene glycol can compensate for lower catalyst concentrations, but excessive glycol levels may lead to dilution effects that reduce overall reaction rates [12]. The optimization process requires careful balance between thermodynamic driving force and kinetic considerations [12].

Experimental investigations using central composite design methodology have established optimal reaction conditions for related ketal synthesis reactions [39] [41]. These studies demonstrate that temperature, molar ratio, and reaction time exhibit significant interactive effects that must be considered during optimization [39]. The statistical analysis reveals that temperature exerts the most pronounced positive effect on conversion rates [39].

Solvent system selection plays a crucial role in reaction optimization, particularly for water removal and product isolation [1] [24]. Toluene emerges as the preferred solvent system due to its ability to form azeotropes with water while maintaining chemical inertness toward the reactants and products [1] [24]. The use of 26 liters of toluene for 20 moles of 1,4-cyclohexanedione provides optimal conditions for continuous water removal through azeotropic distillation [1].

Alternative solvent systems including n-heptane have been successfully employed in optimization studies [1]. The selection of n-heptane for final product crystallization takes advantage of its lower polarity and reduced solubility for the ketal product, facilitating efficient separation and purification [1]. The cooling of reaction mixtures to 5-10°C in n-heptane promotes selective crystallization while minimizing impurity incorporation [1].

Azeotropic distillation represents a critical optimization strategy for continuous water removal during ketal formation reactions [24] [27]. The process involves heating the reaction mixture to maintain reflux conditions while continuously separating water through vapor-liquid equilibrium [24]. Advanced azeotropic distillation techniques incorporate cooling of the condensate to temperatures at which the organic solvent becomes supersaturated with water, enabling additional water separation [24].

The implementation of methylboronic acid as a dehydrating agent provides an alternative optimization approach that enhances water removal efficiency [1] [25]. The addition of 1257 grams (21 mol) of methylboronic acid to the reaction mixture enables effective dehydration at 80°C for 6 hours [1]. This approach demonstrates superior performance compared to conventional azeotropic distillation alone [25].

Temperature optimization strategies must account for the competing effects of reaction rate enhancement and thermal stability considerations [12] [23]. Research indicates that optimal temperatures typically range from 40°C to 80°C, with higher temperatures favoring faster kinetics but potentially compromising product selectivity [12]. The use of gradient cooling from 80°C to 5-10°C facilitates controlled crystallization and product isolation [1].

| Optimization Parameter | Optimal Range | Effect on Yield | Implementation Strategy |

|---|---|---|---|

| Molar Ratio (Dione:Glycol) | 1:1.5 to 1:2.1 | +15 to +25% | Excess glycol addition |

| Reaction Temperature | 40-80°C | +20 to +35% | Controlled heating |

| Catalyst Loading | 0.1-1.0% | +10 to +20% | Precise dosing |

| Reaction Time | 1-11 hours | +5 to +15% | Extended contact |

| Solvent Volume Ratio | 10:1 to 15:1 | +8 to +12% | Azeotropic conditions |

The optimization of reaction time requires consideration of conversion kinetics and the potential for side reaction formation [1] [23]. Extended reaction times generally favor higher conversion rates but must be balanced against energy costs and equipment utilization [23]. The use of 11-hour reflux periods has been demonstrated to provide optimal conversion while maintaining product quality [1].

The formation and reactivity of 1,4-cyclohexanedione bis(ethylene ketal) exhibits fundamentally different behavior under acidic versus basic conditions, reflecting the distinct mechanistic pathways operative in each environment [1] [2] [3].

Under acidic conditions, the reaction proceeds through a well-established nucleophilic addition mechanism initiated by protonation of the carbonyl oxygen [1] [4]. The acid catalyst serves to activate the carbonyl carbon by increasing its electrophilicity, facilitating nucleophilic attack by ethylene glycol [5]. This protonation step is critical as it transforms the weakly electrophilic carbonyl into a highly reactive oxonium ion intermediate [3]. The mechanism proceeds through sequential addition-elimination steps, with the first equivalent of ethylene glycol forming a hemiacetal intermediate, followed by water elimination and nucleophilic attack by the second hydroxyl group to complete the cyclic ketal formation [1] [5].

The acid-catalyzed pathway demonstrates superior efficiency for complete ketal formation, with conversion rates ranging from 70-95% depending on reaction conditions [6] [7]. Common acid catalysts include hydrochloric acid, sulfuric acid, and para-toluenesulfonic acid, with optimal concentrations typically falling between 1-2 mol percent for cyclohexanedione systems [6] [7]. The reaction rate shows first-order dependence on acid concentration at low catalyst loadings, transitioning to zero-order kinetics at higher concentrations due to catalyst saturation effects [6].

In contrast, base-mediated pathways exhibit fundamentally different reactivity patterns and limitations [2]. Under basic conditions, the mechanism initiates through deprotonation of the alcohol to generate a highly nucleophilic alkoxide species [2]. This alkoxide can readily attack the carbonyl carbon, forming a hemiacetal intermediate. However, the critical limitation of base-catalyzed pathways lies in their inability to promote complete ketal formation [2]. The hydroxide ion produced in the hemiacetal formation step cannot function as a leaving group under basic conditions, effectively preventing the elimination of water required for the second addition step [2].

This mechanistic constraint results in base-catalyzed reactions terminating at the hemiacetal stage, making them unsuitable for synthesizing 1,4-cyclohexanedione bis(ethylene ketal) [2]. The hemiacetal products formed under basic conditions remain in equilibrium with the starting carbonyl compound, with the equilibrium typically favoring the carbonyl form [8]. This fundamental difference in reaction outcome makes acid catalysis the exclusive viable pathway for bis-ketal formation.

The pH sensitivity of ethylene ketals reflects these mechanistic differences [9] [10]. Ketals demonstrate remarkable stability under basic conditions (pH 4-12), showing resistance to hydrolysis even at elevated temperatures [10]. This stability stems from the inability of hydroxide ions to protonate the ketal oxygens and initiate the reverse reaction [9]. Conversely, ketals readily undergo hydrolysis under acidic conditions, with the rate increasing dramatically as pH decreases below 3 [9].

Catalyst loading effects on reaction efficiency

The relationship between catalyst loading and reaction efficiency in 1,4-cyclohexanedione bis(ethylene ketal) formation exhibits a complex profile characterized by optimal performance within a narrow concentration range [6] [7]. Systematic studies of catalyst loading effects reveal that reaction efficiency depends critically on achieving the proper balance between forward reaction promotion and reverse reaction suppression [6].

At low catalyst loadings (0.25-0.5 wt%), the reaction proceeds slowly due to insufficient acid sites available for carbonyl activation [6]. Under these conditions, conversion rates typically remain below 45% even with extended reaction times of 12-24 hours [6]. The limited number of protonation sites results in incomplete substrate activation, creating a kinetic bottleneck that prevents efficient ketal formation [6].

The optimal catalyst loading range for cyclohexanedione systems falls between 1.0-2.0 wt%, where conversion rates reach 67-86% with reasonable reaction times of 4-6 hours [6] [7]. Within this range, sufficient acid sites are available to maintain effective carbonyl activation while avoiding excessive catalyst-induced side reactions [6]. The reaction rate shows approximately first-order dependence on catalyst concentration in this optimal range, indicating that acid site availability remains the rate-limiting factor [6].

At higher catalyst loadings (>2.0 wt%), several detrimental effects begin to manifest despite initially higher reaction rates [6]. The increased concentration of acid sites promotes not only the forward ketal formation reaction but also the reverse hydrolysis reaction [6]. Water produced during ketal formation can accumulate and shift the equilibrium toward the starting materials, particularly when high acid concentrations are present [6]. This phenomenon becomes increasingly pronounced at catalyst loadings above 5.0 wt%, where conversion rates may actually decrease despite the higher initial reaction rates [6].

The catalyst loading also influences the reaction kinetics through effects on mass transfer and substrate solubility [6]. At very high catalyst concentrations (>7.0 wt%), physical phenomena such as catalyst deposition and substrate precipitation can occur, further reducing reaction efficiency [11]. These effects are particularly pronounced in heterogeneous catalytic systems where solid acid catalysts are employed [6].

Temperature effects interact significantly with catalyst loading, as higher temperatures can exacerbate the negative effects of excessive acid concentration [6]. The combination of high temperature and high catalyst loading creates conditions favorable for side reactions, including substrate decomposition and oligomerization [6]. Optimal catalyst loading therefore requires consideration of the intended reaction temperature, with higher temperatures generally requiring lower catalyst concentrations to maintain selectivity [6].

The nature of the acid catalyst also influences the optimal loading range [7]. Lewis acids such as aluminum chloride or boron trifluoride typically require lower concentrations (0.1-1.0 mol%) compared to Brønsted acids due to their higher intrinsic activity [7]. The choice between different acid catalysts should consider not only their activity but also their selectivity and stability under the reaction conditions [7].

Concentration-dependent reaction kinetics

The kinetic behavior of 1,4-cyclohexanedione bis(ethylene ketal) formation exhibits strong concentration dependence, with reaction rates and mechanisms varying significantly across different substrate concentration regimes [6] [12]. This concentration dependence reflects the complex interplay between substrate availability, water activity, and mass transfer limitations that govern the overall reaction kinetics [6].

At low substrate concentrations (0.1-0.5 M), the reaction follows apparent first-order kinetics with respect to cyclohexanedione concentration [12]. Under these conditions, the reaction rate ranges from 0.05-0.22 mol/L·h, with the equilibrium position favoring the starting materials due to high water activity [6]. The high water content in dilute solutions effectively competes with ethylene glycol for reaction with the carbonyl groups, limiting the extent of ketal formation [6].

As substrate concentration increases to the moderate range (1.0-2.0 M), the reaction kinetics transition to a higher apparent order (1.5-1.7) with respect to substrate concentration [12]. This change reflects the decreasing water activity as substrate and co-solvent concentrations increase, shifting the equilibrium toward ketal formation [6]. The reaction rate increases substantially to 0.45-0.85 mol/L·h in this concentration range, demonstrating the beneficial effect of reduced water activity on ketal formation efficiency [6].

At high substrate concentrations (>2.0 M), the reaction exhibits apparent kinetic orders approaching 1.8, with reaction rates reaching 1.2 mol/L·h [6]. However, this concentration regime introduces mass transfer limitations that can become rate-limiting under certain conditions [6]. The high viscosity and reduced molecular mobility in concentrated solutions can impede the approach of reactants to active sites, particularly in heterogeneous catalytic systems [6].

The concentration-dependent behavior also reflects changes in the reaction mechanism itself [12]. At low concentrations, the rate-determining step involves the initial nucleophilic attack of ethylene glycol on the protonated carbonyl [12]. As concentration increases, the rate-determining step shifts to the second nucleophilic addition or the water elimination step, depending on the specific reaction conditions [12].

Water activity plays a crucial role in determining the concentration-dependent kinetics [6]. As substrate concentration increases, water activity decreases from 0.95 at 0.1 M to 0.45 at 3.0 M, dramatically affecting the equilibrium position [6]. The reduced water activity not only favors ketal formation but also influences the rate constants for individual reaction steps [6]. The elimination of water from hemiacetal intermediates becomes more favorable as water activity decreases, accelerating the overall reaction rate [6].

The relationship between concentration and reaction rate also depends on the specific catalyst system employed [6]. In homogeneous acid-catalyzed systems, the concentration effects are primarily governed by thermodynamic factors such as water activity and substrate availability [6]. In heterogeneous systems, additional factors including catalyst surface area accessibility and pore diffusion limitations can significantly influence the concentration-dependent behavior [6].

Solvent effects further complicate the concentration-dependent kinetics [6]. The use of azeotropic solvents such as toluene or benzene can effectively remove water from the reaction mixture, enhancing the concentration effect by maintaining low water activity even at moderate substrate concentrations [6]. Dean-Stark conditions represent an extreme case where water removal is maximized, allowing high reaction rates and conversions even at relatively low substrate concentrations [6].

Buffering mechanisms in non-aqueous systems

The implementation of buffering mechanisms in non-aqueous systems for 1,4-cyclohexanedione bis(ethylene ketal) formation requires careful consideration of the unique challenges posed by organic solvents and the specific requirements of ketal chemistry [13] [14]. Unlike aqueous buffer systems, non-aqueous buffering involves complex interactions between ionic species, solvent molecules, and the substrate that can significantly influence both reaction kinetics and product selectivity [13].

Traditional buffer systems based on conjugate acid-base pairs show limited effectiveness in non-aqueous media due to altered dissociation constants and ion pairing effects [13]. The dielectric constant of organic solvents is typically much lower than water, leading to extensive ion pairing that can significantly alter the apparent acid strength and buffering capacity [13]. For example, acetate buffers that function effectively in aqueous systems may show drastically reduced buffering capacity in organic solvents due to the formation of tight ion pairs between acetate and protonated species [13].

Ionic liquid buffers represent a promising alternative for non-aqueous ketal formation systems [13] [14]. These systems combine the beneficial properties of ionic liquids (high thermal stability, tunable polarity, negligible vapor pressure) with controllable buffering capacity [13]. Ionic liquid buffers based on ethylenediaminetetraacetic acid (EDTA) derivatives demonstrate both buffering and chelating capabilities, allowing for precise pH control while simultaneously removing potential metal contaminants that could interfere with ketal formation [13].

The effectiveness of ionic liquid buffers stems from their ability to maintain high concentrations of ionic species without the extensive ion pairing observed in conventional organic solvents [13]. This property allows for more predictable buffering behavior and better control over reaction pH throughout the ketal formation process [13]. Additionally, the tunable nature of ionic liquids enables optimization of both buffering capacity and solvent properties for specific reaction requirements [13].

Lewis acid buffering systems offer another approach for controlling acidity in non-aqueous ketal formation [7]. These systems employ Lewis acid-base pairs to maintain constant Lewis acidity rather than Brønsted acidity [7]. For ketal formation, Lewis acid buffers can provide consistent activation of carbonyl groups while preventing excessive acidity that could lead to unwanted side reactions [7]. The advantage of Lewis acid buffers lies in their ability to function effectively in aprotic solvents where traditional Brønsted acid buffers may be ineffective [7].

The mechanism of Lewis acid buffering involves the equilibrium between free Lewis acid and Lewis acid-base complexes [7]. As the Lewis acid is consumed in carbonyl activation, additional Lewis acid is released from the buffer reservoir, maintaining constant catalytic activity [7]. This mechanism is particularly valuable for ketal formation because it provides consistent activation throughout the reaction while preventing the accumulation of strong acids that could promote hydrolysis [7].

Protic solvent buffering represents a simpler approach where the solvent itself serves as both the reaction medium and the buffering agent [13]. Alcohols such as methanol or ethanol can act as weak acids, providing controlled acidity for ketal formation while maintaining relatively stable pH conditions [13]. The effectiveness of protic solvent buffering depends on the solvent's autoprotolysis constant and the presence of basic species that can accept protons [13].

The choice of buffering system significantly influences the reaction mechanism and product distribution in ketal formation [13]. Strong buffering systems that maintain low pH throughout the reaction favor the acid-catalyzed pathway, leading to high conversion rates and selectivity for the desired bis-ketal product [13]. Conversely, weak buffering systems may allow pH fluctuations that can shift the reaction mechanism or promote side reactions [13].

Buffer capacity requirements for non-aqueous ketal formation depend on several factors including the amount of water produced during the reaction, the presence of basic impurities, and the desired level of pH control [13]. The buffer capacity must be sufficient to neutralize the water produced during ketal formation while maintaining the acidity necessary for continued reaction [13]. Insufficient buffer capacity can lead to pH drift that reduces reaction efficiency or promotes unwanted hydrolysis reactions [13].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant